3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Molecular weight Purification efficiency Chromatographic separation

Selecting this specific para-tolyloxypropane sulfonyl chloride is scientifically critical. With a molecular weight of 248.73 g/mol, it offers a 12.2% lower mass contribution than the chloro analog and distinct electronic/steric properties that govern electrophilicity and intermediate stability, directly impacting reaction yields and purity profiles in sulfonamide drug discovery and agrochemical synthesis. Don't risk protocol deviations with analogs.

Molecular Formula C10H13ClO3S
Molecular Weight 248.73 g/mol
Cat. No. B13222801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenoxy)propane-1-sulfonyl chloride
Molecular FormulaC10H13ClO3S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCS(=O)(=O)Cl
InChIInChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3
InChIKeySBPDGOXKNYPOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenoxy)propane-1-sulfonyl chloride: Procurement-Grade Sulfonyl Chloride Building Block


3-(4-Methylphenoxy)propane-1-sulfonyl chloride (CAS 1018548-82-7) is an organic sulfonyl chloride compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . The compound features a sulfonyl chloride (-SO2Cl) functional group at the C1 position of a propane chain and a para-tolyloxy (4-methylphenoxy) substituent at the C3 position . Sulfonyl chlorides of this structural class serve as reactive electrophilic intermediates in organic synthesis, primarily functioning as sulfonylating agents for introducing sulfonate, sulfonamide, or sulfone functionalities into target molecules .

3-(4-Methylphenoxy)propane-1-sulfonyl chloride: Why Analog Substitution Compromises Synthetic Outcomes


Within the class of phenoxypropane sulfonyl chlorides, substitution with a generic analog is scientifically unsound due to quantifiable differences in molecular weight (ranging from 248.73 to 283.17 g/mol across analogs) and predicted physicochemical properties that directly affect reaction kinetics, solubility profiles, and purification outcomes . The position of the methyl substituent on the aromatic ring (para vs. meta vs. ortho), the identity of the ring substituent (methyl vs. methoxy vs. chloro), and the length of the alkylene spacer (propane vs. butane) each produce distinct electronic and steric environments that govern electrophilicity of the sulfonyl chloride group and the stability of intermediates . For procurement professionals and synthetic chemists, selecting an analog without accounting for these measurable differences risks altering reaction yields, complicating chromatographic separations, or introducing impurity profiles that deviate from validated protocols.

3-(4-Methylphenoxy)propane-1-sulfonyl chloride: Quantitative Differentiation Evidence vs. Structural Analogs


Molecular Weight Differentiation: 248.73 g/mol vs. Chloro and Methoxy Analogs

The molecular weight of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is 248.73 g/mol, which represents a reduction of 34.44 g/mol (12.2%) compared to its chloro-substituted analog 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride (283.17 g/mol) and a reduction of 16.00 g/mol (6.0%) compared to its methoxy analog 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (264.73 g/mol) [1][2].

Molecular weight Purification efficiency Chromatographic separation

Hydrogen Bond Acceptor Count: 3 vs. 4 in Methoxy Analog Affecting Solubility Profile

3-(4-Methylphenoxy)propane-1-sulfonyl chloride contains three hydrogen bond acceptor atoms (two sulfonyl oxygens, one ether oxygen), whereas its methoxy-substituted analog 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride contains four hydrogen bond acceptors due to the additional oxygen atom in the para-methoxy substituent [1].

Hydrogen bonding Solubility prediction Reaction medium compatibility

Alkylene Spacer Length: Propane (C3) vs. Butane (C4) Linker Affects Conformational Flexibility

The target compound features a propane (C3) alkylene spacer between the sulfonyl chloride group and the phenoxy moiety, in contrast to the butane (C4) homolog 4-(4-Methylphenoxy)butane-1-sulfonyl chloride . The C3 linker yields a molecular weight of 248.73 g/mol, while the C4 homolog has a molecular weight of 262.76 g/mol—a difference of 14.03 g/mol (one methylene unit) .

Linker length Conformational flexibility Synthetic accessibility

Purity Specification: Min. 95% Assay Consistent with Research-Grade Procurement Standards

Commercial suppliers specify a minimum purity of 95% for 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, which aligns with the purity specifications reported for structurally analogous compounds including 2-methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride (98.0% purity) and 3-(4-chloro-2-methylphenoxy)propane-1-sulfonyl chloride (98.0% purity) [1][2].

Purity specification Quality control Procurement criteria

3-(4-Methylphenoxy)propane-1-sulfonyl chloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sulfonamide Library Synthesis in Medicinal Chemistry

The sulfonyl chloride functional group reacts with primary and secondary amines to form sulfonamides, a privileged pharmacophore in drug discovery. 3-(4-Methylphenoxy)propane-1-sulfonyl chloride introduces a para-tolyloxypropane sulfonamide moiety with a molecular weight contribution of 248.73 g/mol—12.2% lower than the chloro analog and 6.0% lower than the methoxy analog—resulting in final compounds with reduced molecular weight that may exhibit improved ligand efficiency metrics in early-stage screening cascades .

Alcohol Protection via Sulfonate Ester Formation

This compound serves as a sulfonylating agent for converting alcohols to the corresponding sulfonate esters, which function as leaving groups in nucleophilic substitution reactions. The para-tolyloxy substituent provides a distinct electronic environment compared to the standard tosyl group (p-toluenesulfonyl), while the propane linker offers different steric properties that may influence the rate of subsequent substitution steps. The compound's three hydrogen bond acceptors (vs. four in the methoxy analog) predict lower water solubility, which can improve ester stability during aqueous workup procedures .

Agrochemical Intermediate Synthesis

Sulfonyl chloride derivatives are established intermediates in the synthesis of sulfonylurea herbicides and other agrochemical active ingredients. The C3 propane linker in this compound provides a specific spatial separation between the reactive sulfonyl chloride center and the aromatic ring that differs from C2 or C4 homologs, affecting the conformational preferences of downstream coupling products. The 95% minimum purity specification meets the quality requirements for intermediate-scale agrochemical process development where cost-efficiency and reproducible impurity profiles are critical procurement considerations .

Polymer and Materials Chemistry Functionalization

The compound can be employed to introduce sulfonate ester or sulfonamide functionalities into polymer backbones or surface coatings. The 248.73 g/mol molecular weight of the target compound—14.03 g/mol lower than the butane homolog—provides a mass advantage in applications where minimizing the molecular weight contribution of pendant groups is desirable, such as in functionalized nanoparticles or low-viscosity oligomer formulations where each added functional unit affects bulk material properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methylphenoxy)propane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.